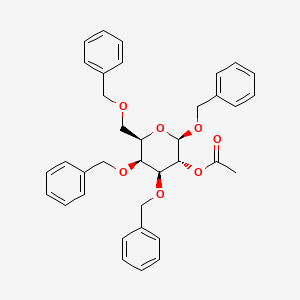
JKC 363
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JKC 363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the α-MSH-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .
科学的研究の応用
JKC 363 has several scientific research applications:
Chemistry: Used as a tool to study melanocortin receptors and their ligands.
Biology: Investigates the role of melanocortin receptors in various biological processes.
Medicine: Explores potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.
Industry: Utilized in the development of new drugs targeting melanocortin receptors
作用機序
Target of Action
JKC 363 is a selective antagonist for the melanocortin MC4 receptor . It has a 90-fold higher affinity at the MC4 receptor (IC50 =0.5 nM) than at the MC3 receptor (44.9 nM) . The MC4 receptor plays a crucial role in regulating food intake and energy homeostasis .
Mode of Action
This compound operates by blocking the stimulatory effect of α-MSH on TRH release . This interaction with its targets results in the suppression of thyrotropin-releasing hormone (TRH) release, attenuation of food intake, and reduction of pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway . By antagonizing the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to changes in food intake and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of TRH release, attenuation of food intake, and reduction of pain . These effects are primarily due to its antagonistic action on the MC4 receptor .
生化学分析
Biochemical Properties
JKC 363 plays a significant role in biochemical reactions by interacting with the melanocortin MC4 receptor . It exhibits an IC50 of 0.5 nM, indicating its high potency .
Cellular Effects
This compound influences cell function by interacting with the melanocortin MC4 receptor . It blocks the stimulatory effect of α-MSH on TRH release , impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the melanocortin MC4 receptor . This binding interaction results in the inhibition of the stimulatory effect of α-MSH on TRH release .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the melanocortin MC4 receptor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JKC 363 involves the formation of a disulfide bridge between specific amino acids in its sequence. The compound’s sequence is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, with a disulfide bridge between Mpa1 and Cys8 . The synthesis typically involves solid-phase peptide synthesis techniques, where the peptide chain is assembled step-by-step on a solid support.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
JKC 363 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Modifications on the peptide chain.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or iodine in mild conditions.
Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes specific amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
JKC 363 TFA: A trifluoroacetic acid salt form of this compound with similar properties.
Melanocortin MC3 receptor antagonists: Compounds that selectively target the melanocortin MC3 receptor.
Uniqueness
This compound is unique due to its high selectivity for the melanocortin MC4 receptor, making it a valuable tool for studying this specific receptor subtype and its physiological roles .
特性
CAS番号 |
436083-30-6 |
|---|---|
分子式 |
C69H91N19O16S2 |
分子量 |
1506.72 |
製品の起源 |
United States |
Q1: What is the primary mechanism of action of JKC-363?
A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).
Q2: What are the downstream effects of JKC-363 antagonizing MC4R?
A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:
- Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
- Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
- Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.
Q3: What is known about the structure of JKC-363?
A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.
Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?
A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)




![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)
